![molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-methyl-[1,4]diazepane CAS No. 1374130-05-8](/img/structure/B1377953.png)
(R)-1-Boc-2-methyl-[1,4]diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-Boc-2-methyl-[1,4]diazepane” is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound containing two nitrogen atoms . 1,4-Diazepines are associated with a wide range of biological activities and have been the subject of extensive research for several decades .
Synthesis Analysis
The synthesis of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, often involves the use of continuous flow chemistry . This method allows for efficient access to highly demanded active pharmaceutical ingredients . The flow synthesis of benzodiazepines has been reported by several groups .
Molecular Structure Analysis
The molecular structure of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, is characterized by a seven-membered ring containing two nitrogen atoms . This structure is a core element in the structure of benzodiazepines and thienodiazepines .
Chemical Reactions Analysis
1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are involved in a variety of chemical reactions . Scientists have been actively studying the synthesis and reactions of 1,4-diazepines for many years due to their medicinal importance .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, are influenced by their molecular structure. For example, 1,4-diazepine has a molar mass of 94.11454 .
Wissenschaftliche Forschungsanwendungen
Biocatalysis
1,4-Diazepanes can be synthesized through biocatalytic methods such as enzymatic intramolecular asymmetric reductive amination. This process can be used to create chiral 1,4-diazepanes with potential applications in pharmaceutical synthesis .
Pharmaceutical Synthesis
The chiral nature of compounds like “®-1-Boc-2-methyl-[1,4]diazepane” makes them valuable in the synthesis of pharmaceuticals where stereochemistry plays a crucial role in drug efficacy .
Therapeutic Applications
Diazepane derivatives have been noted for their wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities .
Structural Analysis
The crystal structures of diazepane derivatives can be studied for their potential use in docking studies and drug design .
Organic Synthesis
N-Propargylamines are transformed into significant N-heterocycles like 1,4-diazepanes through atom economy and shorter synthetic routes .
Catalysis
Ketimine intermediates can react with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) to synthesize substituted 1,4-diazepines .
Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one Molecules | Free Full-Text | Synthesis of Substituted 1,4-Diazepines New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines Synthesis of Substituted 1,4-Diazepines via Ketimine Intermediates
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
1,4-Diazepines, including “®-1-Boc-2-methyl-[1,4]diazepane”, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, these compounds could be explored for potential use in the pharmaceutical industries .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


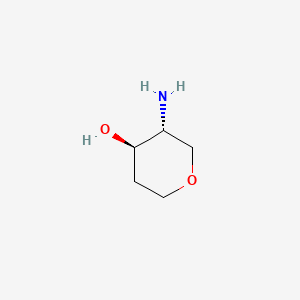

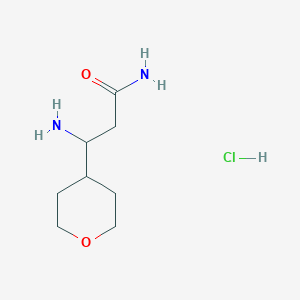
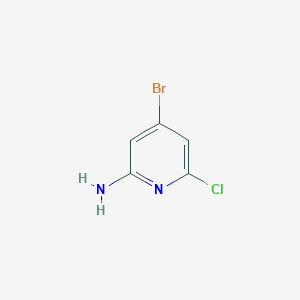
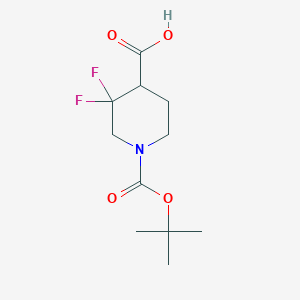
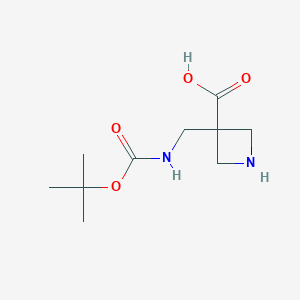
![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)


![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)